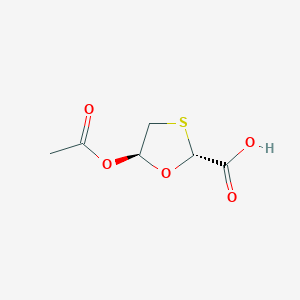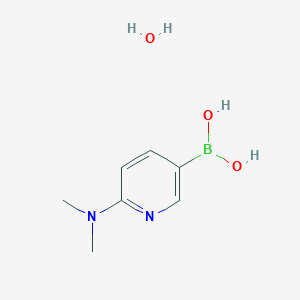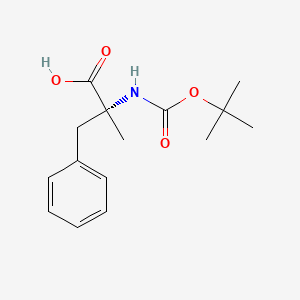
trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid: is a sulfur-containing heterocyclic compound. It is characterized by the presence of an oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms. This compound is often used as a building block in organic synthesis due to its unique structural features .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acetylation of 1,3-oxathiolane-2-carboxylic acid using acetic anhydride in the presence of a catalyst. The reaction is usually carried out at a temperature range of 0-5°C to ensure the selective formation of the trans isomer .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid can undergo oxidation reactions, where the sulfur atom in the oxathiolane ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, where nucleophiles such as amines or thiols replace the acetoxy group to form new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols, and other substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable compound in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
Mecanismo De Acción
The mechanism of action of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the acetoxy group can undergo hydrolysis to release acetic acid, which may then participate in biochemical pathways. The oxathiolane ring can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
5-Acetoxy-1,3-oxathiolane-2-carboxylic acid: This compound lacks the trans configuration, which may result in different chemical and biological properties.
5-Hydroxy-1,3-oxathiolane-2-carboxylic acid:
5-Methyl-1,3-oxathiolane-2-carboxylic acid: The presence of a methyl group instead of an acetoxy group can significantly alter the compound’s properties
Uniqueness: trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid is unique due to its trans configuration and the presence of both acetoxy and oxathiolane functional groups. This combination of features allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
147027-05-2 |
|---|---|
Fórmula molecular |
C6H8O5S |
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
(2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9)/t4-,6-/m0/s1 |
Clave InChI |
WRUGSNIJLUOGQF-NJGYIYPDSA-N |
SMILES |
CC(=O)OC1CSC(O1)C(=O)O |
SMILES isomérico |
CC(=O)O[C@@H]1CS[C@H](O1)C(=O)O |
SMILES canónico |
CC(=O)OC1CSC(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl](/img/new.no-structure.jpg)
![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)

![1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER](/img/structure/B1145864.png)
![1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1145870.png)


![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
